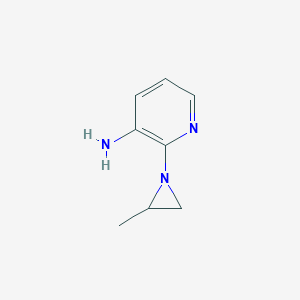

2-(2-Methylaziridin-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(2-methylaziridin-1-yl)pyridin-3-amine |

InChI |

InChI=1S/C8H11N3/c1-6-5-11(6)8-7(9)3-2-4-10-8/h2-4,6H,5,9H2,1H3 |

InChI Key |

LVEIHKKXUMIDOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN1C2=C(C=CC=N2)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylaziridin 1 Yl Pyridin 3 Amine

Reactivity of the Aziridine (B145994) Ring

The aziridine ring is the most reactive functional group within the molecule, serving as a linchpin for a variety of chemical transformations. Its reactivity stems from significant strain, which facilitates reactions that lead to ring cleavage.

Nucleophilic attack on the aziridine ring is a fundamental process, leading to the formation of 1,2-difunctionalized aminopyridine derivatives. These reactions are of significant interest as they provide access to complex nitrogen-containing scaffolds. clockss.org The regioselectivity and stereochemistry of this ring-opening are critical aspects that are influenced by both the substrate and the reaction conditions.

Theoretical studies on the nucleophilic ring-opening of 2-methylaziridine (B133172) provide a foundational understanding of the expected reactivity for the title compound. nih.gov When reacting with a nucleophile, such as an amine, the attack can theoretically occur at either of the two ring carbons (C2 or C3).

Detailed density functional theory (DFT) calculations have shown that nucleophilic attack preferentially occurs via a backside (SN2-type) mechanism. nih.gov This pathway involves the nucleophile approaching the carbon atom from the face opposite to the C-N bond of the ring. The calculations indicate a strong preference for the attack to happen at the less substituted C3 carbon atom of the aziridine ring. This regioselectivity is attributed to reduced steric hindrance at the C3 position compared to the C2 position, which bears a methyl group. The process is typically stepwise, beginning with the rate-determining ring-opening to form a zwitterionic intermediate, which then undergoes a proton transfer to yield the final 1,2-diamine product. nih.gov This mechanism ensures a specific stereochemical outcome, with an inversion of configuration at the center of attack.

The rate and selectivity of nucleophilic ring-opening can be significantly enhanced by the use of Lewis acids. Lewis acids activate the aziridine ring by coordinating to the nitrogen atom, increasing its electrophilicity and making the ring more susceptible to nucleophilic attack. nih.gov

Theoretical investigations on 2-methylaziridine complexed with boron trifluoride (BF₃) demonstrate that N-complexation substantially lowers the activation barrier for ring-opening. nih.gov However, in the case of 2-(2-Methylaziridin-1-yl)pyridin-3-amine, the presence of the pyridine (B92270) ring introduces a potential complication. The pyridine nitrogen can act as a competing coordination site for the Lewis acid. In studies involving the ring-opening of analogous 2-oxiranyl-pyridines, it was observed that reactions with aminopyridines could be surprisingly inefficient, potentially due to the chelation of the Lewis acid catalyst by the pyridine nitrogen, which deactivates the catalyst. lookchem.comresearchgate.net Therefore, the choice of Lewis acid is critical to favor coordination to the aziridine nitrogen over the pyridine nitrogen to achieve efficient activation.

Table 1: Influence of Lewis Acids on Aziridine Ring Opening

| Catalyst Type | Expected Role | Potential Outcome for this compound | Rationale |

|---|---|---|---|

| BF₃, Sc(OTf)₃ | Aziridine N-coordination | Enhanced rate of nucleophilic attack at C3. | Increases electrophilicity of the aziridine ring carbons. nih.gov |

| Chelating Lewis Acids | Pyridine N-coordination | Potential inhibition of ring-opening. | Catalyst sequestration by the pyridine nitrogen can prevent activation of the aziridine ring. lookchem.com |

Beyond simple ring-opening, the strained aziridine ring can participate in ring expansion reactions to generate larger, more complex heterocyclic systems such as azetidines and dehydropiperidines. nih.govrsc.org These transformations often involve the reaction of the aziridine with a two-atom or three-atom synthon.

One such pathway is a [3+1] ring expansion, which can occur when the aziridine reacts with a carbene precursor. The proposed mechanism involves the nucleophilic aziridine nitrogen attacking a metal-carbene intermediate, forming an aziridinium (B1262131) ylide. This intermediate can then undergo rearrangement and ring closure to furnish a four-membered ring. nih.gov Another method involves the reaction of N-activated aziridines with nitrogen ylides, formed in situ, to produce functionalized azetidines. rsc.org A [3+3] ring expansion has also been demonstrated with vinyl diazoacetates, proceeding through an aziridinium ylide intermediate to form six-membered dehydropiperidines. nih.gov

Table 2: Ring Expansion Reactions of Aziridines

| Reaction Type | Reagent | Product Heterocycle | Mechanistic Intermediate |

|---|---|---|---|

| [3+1] Ring Expansion | Diazoacetate (Carbene Source) | Azetidine/Pyrrolidine | Aziridinium Ylide nih.gov |

| Ylide-Mediated Expansion | Nitrogen Ylide | Azetidine | Aziridinium Ylide rsc.org |

| [3+3] Ring Expansion | Vinyl Diazoacetate | Dehydropiperidine | Zwitterionic Intermediate nih.gov |

While the aziridine ring itself is electrophilic, the exocyclic pyridin-3-amine moiety and the aziridine nitrogen can be targeted by electrophiles. Treatment of tertiary amides with potent electrophiles like triflic anhydride (B1165640) (Tf₂O) in the presence of a pyridine base is known to generate highly reactive keteniminium ions. researchgate.net By analogy, the tertiary nitrogen of the aziridine ring in this compound could be activated by a strong electrophile. This would lead to the formation of a highly electrophilic aziridinium species. This activation would render the ring carbons even more susceptible to attack by weak nucleophiles, enabling transformations that are not possible under neutral or standard Lewis acidic conditions. The 3-amino group on the pyridine ring could also be a site for electrophilic attack, potentially leading to further functionalization of the pyridine core.

Recent advances have established that N-aziridines can be precursors to transient N-aziridinyl radicals, which enable the transfer of the intact aziridine group to other molecules. nih.gov This novel synthetic strategy involves the reductive activation of an N-pyridinium aziridine.

The process would begin with the quaternization of the pyridine nitrogen of this compound to form an N-pyridinium salt. Photolysis of this salt in the presence of a suitable photocatalyst, such as Ir(ppy)₃, and a sacrificial electron donor generates a transient N-aziridinyl radical. This highly reactive intermediate can then be trapped by radical acceptors like styrenyl olefins. In the presence of molecular oxygen, this addition leads to 1,2-hydroxyaziridination products. nih.gov This reaction sequence constitutes a formal transfer of the 2-methylaziridine group, demonstrating a unique reactivity pattern that goes beyond simple ring-opening.

Table 3: Components for Radical-Mediated Aziridine Group Transfer

| Component | Example | Function |

|---|---|---|

| Aziridine Precursor | N-Pyridinium salt of this compound | Source of the N-aziridinyl radical. nih.gov |

| Photocatalyst | Ir(ppy)₃ | Mediates the single-electron reduction to form the radical. nih.gov |

| Radical Acceptor | Styrene | Traps the transient N-aziridinyl radical. nih.gov |

| Oxygen (O₂) Source | Air/O₂ | Participates in the formation of the final hydroxyaziridination product. nih.gov |

Nucleophilic Ring Opening Reactions

Reactivity of the Pyridine-3-amine Moiety

The pyridine-3-amine portion of the molecule presents multiple sites for chemical modification, including the exocyclic amino group and the aromatic pyridine ring.

Reactions Involving the Exocyclic Amine Group

The exocyclic primary amine group in this compound is a versatile functional group capable of participating in a variety of reactions. Its nucleophilic character allows it to react with a range of electrophiles.

For instance, primary amines on a pyridine ring can undergo condensation reactions. A general example involves the reaction of 2-aminopyridine (B139424) with phenacyl bromide to form imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Additionally, the exocyclic amino group can participate in Michael-type additions to α,β-unsaturated systems. mdpi.com This reactivity is a common pathway for the synthesis of fused heterocyclic systems. In one example, an aminotriazole adds to an enaminone, leading to a cyclized product. mdpi.com

Furthermore, the exocyclic amine can be involved in the formation of Schiff bases through reaction with aldehydes. These intermediates can then be used in further synthetic transformations. nih.gov The amine group can also be acylated or participate in multicomponent reactions, such as the synthesis of thiazinan-4-ones from an amine, 3-mercaptopropionic acid, and an aldehyde. nih.gov

A summary of potential reactions involving the exocyclic amine group is presented in the table below.

Table 1: Potential Reactions of the Exocyclic Amine Group

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Imidazo[1,2-a]pyridine synthesis | Phenacyl bromide | Fused bicyclic heterocycle |

| Michael Addition | α,β-Unsaturated ketone | Acyclic adduct or cyclized product |

| Schiff Base Formation | Aldehyde | Imine |

| Acylation | Acid chloride or anhydride | Amide |

| Thiazinanone Synthesis | 3-Mercaptopropionic acid, aldehyde | Thiazinan-4-one |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com This deactivation means that vigorous reaction conditions, such as high temperatures, are often required. youtube.com The substitution typically occurs at the C-3 and C-5 positions relative to the ring nitrogen. youtube.comyoutube.com

In the case of this compound, the presence of the amino group at the 3-position and the methylaziridinyl group at the 2-position will influence the regioselectivity of electrophilic attack. Amino groups are activating and ortho-, para-directing. However, in a pyridine ring, the directing effects can be more complex. The interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen, along with the steric bulk of the methylaziridinyl group, will determine the precise location of substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.com For pyridine itself, nitration requires harsh conditions and gives a low yield of 3-nitropyridine. youtube.com The presence of activating groups can facilitate these reactions. For example, the nitration of 2,6-dimethylpyridine (B142122) proceeds at a lower temperature than that of unsubstituted pyridine. youtube.com

Table 2: General Conditions for Electrophilic Aromatic Substitution on Pyridine

| Reaction | Reagents | Typical Product |

|---|---|---|

| Nitration | H₂SO₄, HNO₃, high temp. | 3-Nitropyridine |

| Bromination | Br₂, FeBr₃ or oleum | 3-Bromopyridine |

| Sulfonation | H₂SO₄, SO₃, high temp. | Pyridine-3-sulfonic acid |

Metal-Catalyzed Transformations of the Pyridine Scaffold

The pyridine scaffold is amenable to a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov These reactions often proceed under milder conditions than electrophilic aromatic substitution and offer a high degree of control over regioselectivity.

Commonly employed transformations include the Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com For instance, a palladium catalyst can be used to couple a halogenated pyridine with a boronic acid (Suzuki-Miyaura), an alkene (Heck), or a terminal alkyne (Sonogashira). mdpi.com The regioselectivity of these reactions is determined by the position of the halide or other leaving group on the pyridine ring.

In the context of this compound, a halogen atom could be introduced onto the pyridine ring via electrophilic aromatic substitution, and this halide could then serve as a handle for subsequent metal-catalyzed cross-coupling reactions. This strategy allows for the introduction of a wide range of substituents onto the pyridine core. Copper-catalyzed reactions are also widely used for the functionalization of pyridine rings. nih.gov

Intramolecular Cycloaddition Reactions of Aziridinyl Pyridines

The presence of the strained aziridine ring in conjunction with the pyridine system opens up the possibility of intramolecular cycloaddition reactions, leading to the formation of novel fused heterocyclic architectures. psu.eduresearchgate.net

Formation of Fused Heterocyclic Architectures

Aziridines can serve as precursors to azomethine ylides, which are 1,3-dipoles that can participate in cycloaddition reactions. psu.edunih.gov The thermal or photochemical ring-opening of the aziridine generates the reactive azomethine ylide intermediate. If a suitable dipolarophile is present within the same molecule, an intramolecular cycloaddition can occur, leading to the formation of a new ring fused to the original pyridine structure. psu.edu

The nature of the tether connecting the aziridine and the dipolarophile, as well as the substituents on both moieties, will determine the size of the newly formed ring and the stereochemistry of the product. psu.edu This methodology provides a powerful route to complex polycyclic systems containing nitrogen. nih.govias.ac.inresearchgate.net The intramolecular nature of the reaction can enhance both reactivity and selectivity. psu.edu

For example, an alkyne side chain attached to a pyridazine (B1198779) (a diazine similar to pyridine) can undergo an intramolecular Diels-Alder reaction, demonstrating the feasibility of such cyclizations in related N-heterocyclic systems. mdpi.com The presence of an electron-withdrawing group on the pyridazine was found to be crucial for the success of the reaction. mdpi.com

Mechanistic Pathways of Intramolecular Cycloaddition

The key step in the intramolecular cycloaddition of an aziridinyl pyridine is the generation of the azomethine ylide. This can be achieved through either thermal or photochemical activation. psu.edunih.gov The thermal process involves a conrotatory ring-opening of the aziridine, while the photochemical process can proceed via a disrotatory opening. The stereochemistry of the resulting azomethine ylide is dependent on the method of ring-opening and the substituents on the aziridine ring.

Once formed, the azomethine ylide can undergo a [3+2] cycloaddition with a tethered dipolarophile, such as an alkene or alkyne. nih.govorganic-chemistry.org This is a concerted process, and the stereochemistry of the dipolarophile is generally retained in the product. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the azomethine ylide and the dipolarophile. psu.edu In intramolecular reactions, conformational constraints often dictate the formation of a single regioisomer. psu.edu

Recent advances have shown that visible-light photocatalysis can also be used to generate azomethine ylides from aziridines for cycloaddition reactions. nih.govorganic-chemistry.org This method often proceeds under mild conditions and offers a high degree of control. The mechanism involves the photocatalyst absorbing light and initiating an electron transfer process with the aziridine, leading to the formation of a radical cation which then opens to the azomethine ylide. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to 2-(2-Methylaziridin-1-yl)pyridin-3-amine has yielded unambiguous assignments of its proton and carbon skeletons.

Comprehensive ¹H and ¹³C NMR Assignments for Structural Confirmation

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural confirmation. One-dimensional and two-dimensional NMR experiments are crucial for the unequivocal identification of isomers and the assignment of all proton and carbon signals. nih.gov

For the pyridine (B92270) ring, characteristic chemical shifts are observed. The protons on the pyridine ring typically appear in the aromatic region of the ¹H NMR spectrum. For instance, in related pyridine derivatives, proton signals can be found at specific chemical shifts, which helps in assigning the protons of the subject compound. rsc.orgresearchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for the carbon atoms of the pyridine ring. rsc.orgresearchgate.net

The aziridine (B145994) ring protons and the methyl group protons exhibit signals in the aliphatic region of the ¹H NMR spectrum. chemicalbook.com The chemical shifts and coupling patterns of the aziridine ring protons are particularly informative for confirming the ring's presence and substitution pattern.

A complete assignment of the ¹H and ¹³C NMR data is essential for a definitive structural confirmation. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 7.0 - 8.5 | 120 - 140 |

| Pyridine-H5 | 7.0 - 8.5 | 120 - 140 |

| Pyridine-H6 | 7.0 - 8.5 | 145 - 160 |

| Pyridine-C2 | --- | 150 - 165 |

| Pyridine-C3 | --- | 130 - 145 |

| Pyridine-C4 | --- | 120 - 140 |

| Pyridine-C5 | --- | 120 - 140 |

| Pyridine-C6 | --- | 145 - 160 |

| Aziridine-H2 | 2.0 - 3.5 | 30 - 45 |

| Aziridine-H3 (cis) | 1.5 - 2.5 | 25 - 40 |

| Aziridine-H3 (trans) | 1.0 - 2.0 | 25 - 40 |

| Aziridine-C2 | --- | 30 - 45 |

| Aziridine-C3 | --- | 25 - 40 |

| Methyl-H | 1.0 - 1.5 | 10 - 20 |

| Methyl-C | --- | 10 - 20 |

| NH₂ | 3.0 - 5.0 | --- |

Note: These are predicted ranges based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is employed to establish the connectivity and stereochemistry of this compound. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the pyridine and aziridine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry of the 2-methylaziridine (B133172) ring and its orientation relative to the pyridine ring.

Dynamic NMR Studies of Nitrogen Inversion in the Aziridine Ring

The nitrogen atom in the aziridine ring can undergo a process called nitrogen inversion, where it rapidly inverts its configuration. This dynamic process can be studied using variable temperature NMR spectroscopy. At lower temperatures, the inversion process may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the different conformers. Analyzing the changes in the NMR spectra as a function of temperature can provide valuable information about the energy barrier to this inversion process. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, pyridine, and aziridine moieties. researchgate.net

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com

C-N Stretching: The stretching vibrations for the C-N bonds of the pyridine ring and the aziridine ring will appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹. Aromatic C-N stretches are usually found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

C=C and C=N Stretching: The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

N-H Bending: The N-H bending vibration of the primary amine is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the methyl and aziridine groups will be observed just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend | 1580 - 1650 |

| Pyridine Ring | C=C, C=N Stretch | 1450 - 1600 |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

| Aliphatic C-N (Aziridine) | C-N Stretch | 1020 - 1250 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula. The fragmentation pattern can reveal the structure of different parts of the molecule.

Common fragmentation pathways may include:

Loss of the methyl group from the aziridine ring.

Cleavage of the aziridine ring.

Fragmentation of the pyridine ring.

Analysis of the mass-to-charge ratios of the fragment ions helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. rsc.org

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers a definitive determination of the molecular structure in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com This technique would unambiguously confirm the connectivity and provide the absolute stereochemistry of the chiral center at the 2-position of the aziridine ring. The crystal packing arrangement would also reveal intermolecular interactions such as hydrogen bonding.

Computational and Theoretical Investigations of 2 2 Methylaziridin 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometries

No published data from Density Functional Theory (DFT) or other quantum chemical calculations detailing the electronic structure, optimized geometries (bond lengths, bond angles), or electronic properties of 2-(2-Methylaziridin-1-yl)pyridin-3-amine are available.

Energetic Profiling of Reaction Mechanisms and Transition States

There are no studies in the public domain that report on the energetic profiling of reaction mechanisms involving this compound, nor are there any calculations of its transition states.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Reactions

Information regarding the theoretical prediction of regioselectivity and stereoselectivity for reactions involving this compound is not available in existing scientific literature.

Conformational Analysis and Tautomerism Studies

No conformational analysis or studies on the potential tautomers of this compound have been published.

Solvent Effects Modeling on Reactivity and Molecular Properties

There are no available models or simulations describing the influence of different solvents on the reactivity and molecular properties of this compound.

Synthetic Transformations and Derivatization Strategies for 2 2 Methylaziridin 1 Yl Pyridin 3 Amine

Functionalization of the Aziridine (B145994) Ring through Ring-Retaining Reactions

The three-membered aziridine ring is characterized by significant ring strain, which typically makes it susceptible to ring-opening reactions. researchgate.netmdpi.com However, under specific conditions, functionalization can be achieved while preserving the core aziridine structure. These reactions are crucial for introducing diverse substituents and modulating the physicochemical properties of the parent compound.

One plausible strategy for the functionalization of the aziridine ring in 2-(2-Methylaziridin-1-yl)pyridin-3-amine without ring cleavage involves reactions at the nitrogen atom, provided it is not fully deactivated by the adjacent pyridine (B92270) ring. While the nitrogen lone pair is involved in the aziridine ring system, it may still exhibit some nucleophilicity. nih.gov However, a more likely scenario for ring-retaining reactions would involve the methyl group attached to the aziridine ring.

For instance, deprotonation of the methyl group using a strong, non-nucleophilic base could generate a carbanion, which can then react with various electrophiles. This would allow for the elongation of the carbon chain or the introduction of new functional groups at this position.

Table 1: Potential Ring-Retaining Reactions of the Aziridine Moiety

| Reaction Type | Reagents and Conditions | Expected Product |

| Alkylation of the Methyl Group | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., R-X) | 2-(2-Alkylaziridin-1-yl)pyridin-3-amine |

| Acylation of the Methyl Group | 1. Strong base (e.g., n-BuLi, LDA) 2. Acylating agent (e.g., RCOCl) | 2-(2-Acylaziridin-1-yl)pyridin-3-amine |

It is important to note that the feasibility of these reactions would be highly dependent on the careful selection of reagents and reaction conditions to avoid competitive reactions, such as ring-opening or reactions with the amino group on the pyridine ring.

Chemical Modifications of the Pyridine Ring System

The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the presence of the amino group at the 3-position, which is an ortho-, para-directing activator. Conversely, the aziridinyl group at the 2-position is likely to be a deactivating group due to the electronegativity of the nitrogen atom. The interplay of these two substituents will govern the regioselectivity of further functionalization.

Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur preferentially at the positions ortho and para to the amino group, namely the 4- and 6-positions of the pyridine ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Halogenation | X₂ (X = Cl, Br, I) in a suitable solvent | 2-(2-Methylaziridin-1-yl)-4-halopyridin-3-amine and/or 2-(2-Methylaziridin-1-yl)-6-halopyridin-3-amine |

| Nitration | HNO₃/H₂SO₄ | 2-(2-Methylaziridin-1-yl)-4-nitropyridin-3-amine and/or 2-(2-Methylaziridin-1-yl)-6-nitropyridin-3-amine |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |

Furthermore, the primary amino group itself can be a site for derivatization. Reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions can introduce a wide range of functionalities at the 3-position. For instance, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding amide derivative.

Synthesis of Novel Fused Heterocyclic Compounds Derived from the Parent Structure

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of novel fused heterocyclic systems. These reactions would typically involve the participation of both the aziridine ring and the adjacent amino group on the pyridine ring.

One potential pathway is an intramolecular cyclization reaction. For instance, treatment with a suitable reagent could induce ring-opening of the aziridine, followed by cyclization with the amino group to form a new heterocyclic ring. The regioselectivity of the aziridine ring-opening would be a critical factor in determining the structure of the final product. mdpi.com

Another approach could involve a condensation reaction between the amino group and a suitable bifunctional electrophile, followed by an intramolecular reaction involving the aziridine ring. For example, reaction with a β-ketoester could lead to the formation of a pyridopyrimidine ring system, with the aziridine moiety available for subsequent transformations.

The synthesis of fused azines from aminopyridine derivatives is a well-established strategy in heterocyclic chemistry. mdpi.com By analogy, the amino group of the title compound could react with various synthons to construct fused ring systems.

Table 3: Potential Fused Heterocyclic Systems from this compound

| Target Heterocycle | Potential Synthetic Strategy |

| Imidazo[1,2-a]pyridine (B132010) derivatives | Intramolecular cyclization following aziridine ring opening. |

| Pyrido[2,3-b]pyrazine derivatives | Condensation of the diamine formed upon aziridine ring opening with a 1,2-dicarbonyl compound. |

| Pyridotriazine derivatives | Diazotization of the amino group followed by intramolecular cyclization involving the aziridine nitrogen. |

Preparation of Polyamine Architectures via Ring-Opening Polymerization

The strained aziridine ring is a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyamines. While the polymerization of aziridines can be initiated by cationic, anionic, or coordination-insertion mechanisms, the presence of the pyridine and amino functionalities in this compound would likely influence the choice of polymerization method.

Cationic ring-opening polymerization (CROP) is a common method for polymerizing aziridines. An initiator, such as a strong acid or an alkylating agent, would protonate or alkylate the aziridine nitrogen, activating the ring towards nucleophilic attack by another monomer unit. The resulting polymer would feature a repeating unit containing the pyridin-3-amine side chain. The basicity of the pyridine nitrogen and the primary amine could, however, interfere with a cationic polymerization by coordinating to the initiator or the propagating chain end. chemrxiv.orgchemrxiv.org

Table 4: Potential Polymerization of this compound

| Polymerization Type | Initiator/Catalyst | Resulting Polymer Structure |

| Cationic Ring-Opening Polymerization (CROP) | Protic acids (e.g., HBF₄), Lewis acids (e.g., BF₃·OEt₂), or alkylating agents (e.g., CH₃OTf) | Poly(imino-1-(pyridin-3-amine)-2-propane) |

The properties of the resulting polyamine architecture could be tuned by controlling the molecular weight and dispersity of the polymer, which in turn depend on the polymerization conditions. These polymers, bearing pendant aminopyridine units, could have interesting properties, such as metal-chelating abilities or utility as functional polymer supports.

Applications of 2 2 Methylaziridin 1 Yl Pyridin 3 Amine in Methodological Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral aziridines are highly sought-after building blocks in asymmetric synthesis due to their ability to undergo stereospecific ring-opening reactions to afford a variety of enantiomerically pure compounds. The 2-(2-methylaziridin-1-yl)pyridin-3-amine, in its enantiopure form, serves as a versatile precursor to chiral 1,2-diamines and amino alcohols, which are key structural motifs in many biologically active molecules and chiral auxiliaries.

The synthetic utility of this building block is exemplified by its reaction with various nucleophiles. The regioselectivity of the ring-opening is influenced by the electronic and steric nature of the nucleophile and the reaction conditions. For instance, in the presence of a Lewis acid, nucleophilic attack is generally favored at the more substituted carbon of the aziridine (B145994) ring.

| Nucleophile | Product | Regioselectivity |

| Organocuprates (R₂CuLi) | Chiral 1,2-diamines | High |

| Grignard Reagents (RMgBr) | Chiral 1,2-diamines | Moderate to High |

| Azides (N₃⁻) | Chiral azidoamines | High |

| Thiols (RSH) | Chiral thioamines | High |

These ring-opening reactions provide access to a diverse array of chiral amines that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Design and Evaluation as Ligands in Metal-Catalyzed Asymmetric Reactions

The presence of both a pyridine (B92270) nitrogen and an amino group in this compound makes it an attractive candidate for a bidentate ligand in metal-catalyzed asymmetric reactions. ingentaconnect.comhkbu.edu.hk The chiral 2-methylaziridine (B133172) moiety provides a well-defined stereochemical environment around the metal center, which can induce high levels of enantioselectivity in the catalyzed transformation. ingentaconnect.comresearchgate.net

The effectiveness of such aziridinyl-pyridine ligands has been demonstrated in a variety of metal-catalyzed processes. For instance, in the palladium-catalyzed Tsuji-Trost reaction, ligands of this type have shown the ability to control the stereochemical outcome of the allylic alkylation. mdpi.com Similarly, in the addition of organozinc reagents to aldehydes, the formation of a chiral zinc-ligand complex can lead to the highly enantioselective formation of secondary alcohols. researchgate.netmdpi.com

The catalytic performance of these ligands is often dependent on the specific structure of the ligand, the metal precursor, and the reaction conditions. The electronic properties of the pyridine ring and the steric bulk of the aziridine substituent can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalytic system. Research in this area focuses on the rational design of ligands to achieve higher efficiency and broader substrate scope. nih.gov

| Asymmetric Reaction | Metal | Enantiomeric Excess (ee) |

| Allylic Alkylation | Palladium | Up to 95% |

| Diethylzinc addition to Benzaldehyde | Zinc | Up to 98% |

| Asymmetric Henry Reaction | Copper | Up to 92% |

| Asymmetric Aldol Reaction | Titanium | Up to 90% |

Precursor for the Development of Complex Molecular Architectures and Scaffolds

The strained three-membered ring of the aziridine moiety in this compound makes it an excellent precursor for the construction of more complex heterocyclic systems. The ring-opening of the aziridine can be followed by intramolecular cyclization reactions to generate a variety of novel molecular scaffolds.

For example, intramolecular reactions of the amino group or a suitably functionalized substituent on the pyridine ring with the aziridine can lead to the formation of fused or bridged bicyclic structures. These complex architectures are of significant interest in medicinal chemistry and materials science. The pyridine ring itself can also be a platform for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties and applications. researchgate.net

The synthetic transformations of aziridinyl-pyridines can lead to the formation of various heterocyclic cores, including but not limited to:

Imidazo[1,2-a]pyridines: These structures can be accessed through intramolecular cyclization pathways and are known to exhibit a range of biological activities. nih.gov

Piperazine and Morpholine derivatives: Regioselective ring-opening of the aziridine with appropriate nucleophiles followed by cyclization can yield these important heterocyclic systems.

Fused Polycyclic Systems: Through carefully designed multi-step synthetic sequences, the aziridine and pyridine moieties can be elaborated into more complex polycyclic frameworks.

The development of novel synthetic methodologies utilizing this compound as a starting material continues to be an active area of research, with the potential to unlock new avenues for the creation of complex and valuable molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methylaziridin-1-yl)pyridin-3-amine?

A widely used approach involves sequential functionalization of pyridine derivatives. For example:

- Step 1: Nitration of pyridine at the 3-position, followed by halogenation (e.g., bromination or chlorination) at the 2-position.

- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., Fe/HCl).

- Step 3: Aziridine ring introduction via nucleophilic substitution with 2-methylaziridine under basic conditions (e.g., K₂CO₃ in DMF or DMSO) .

Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can accelerate steps like nitro reduction or coupling reactions, improving yields up to 91% in similar pyridin-3-amine derivatives .

Q. How is structural characterization performed for this compound?

Key techniques include:

- LC-MS/HRMS: To confirm molecular weight and purity. For example, an (M+H)+ peak at m/z 179.1 is expected for C₉H₁₂N₄ .

- ¹H/¹³C NMR: Diagnostic signals include pyridine protons (δ 6.8–8.0 ppm), aziridine methyl groups (δ 1.2–1.5 ppm), and amine protons (δ 4.8–5.2 ppm, broad singlet) .

- X-ray crystallography: SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly to confirm aziridine ring geometry and amine coordination .

Advanced Research Questions

Q. How can contradictory spectral data during synthesis be resolved?

Discrepancies in NMR or LC-MS results often arise from:

- Regioselectivity issues: Verify halogenation/nitration positions using 2D NMR (e.g., HSQC, HMBC) .

- Aziridine ring instability: Monitor reaction pH and temperature; aziridines are prone to ring-opening under acidic conditions. Use anhydrous solvents and inert atmospheres .

- Byproduct formation: Purify intermediates via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) before proceeding to aziridine coupling .

Q. What strategies optimize yield in transition-metal-free syntheses?

Radical-mediated pathways (e.g., photostimulated or thermal radical arylation) avoid costly metal catalysts. For example:

Q. How to design biological activity assays for this compound?

Q. What computational methods predict reactivity or binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.